5-(4-Bromophenyl)-3-methylisoxazole
Overview
Description
5-(4-Bromophenyl)-3-methylisoxazole is a compound that belongs to the class of isoxazoles, which are heteroaromatic compounds with a five-membered ring containing an oxygen and a nitrogen atom. The presence of a bromine atom on the phenyl ring at the para position and a methyl group on the isoxazole ring imparts unique chemical properties to the molecule, making it a valuable intermediate for various chemical reactions and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of isoxazole derivatives, including those with bromophenyl groups, typically involves the condensation of appropriate precursors with hydroxylamine hydrochloride. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives have been prepared by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . Additionally, the bromination of methyl groups in related compounds, such as 3-aryl-5-methyl-isoxazole-4-carboxylate, has been studied, providing insights into the synthesis of brominated isoxazole derivatives .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques and crystallography. For example, 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole has been characterized by spectral studies and single crystal X-ray diffraction, revealing the dihedral angles between the isoxazole ring and the attached phenyl rings . Similarly, the crystal structure of N-methyl-3-phenyl-4-bromoisoxazolin-5-one has been determined, showing the dihedral angle between the phenyl and isoxazolinone rings .
Chemical Reactions Analysis
Isoxazole derivatives undergo various chemical reactions, including base-catalyzed ring opening and rearrangements. The base-induced decomposition of phenylisoxazole derivatives to cyanoenolate anions has been studied, revealing a one-stage concerted mechanism . Moreover, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, with a nitropyridine group, react with triethylamine to yield imidazo[1,2-a]pyridines and indoles, depending on the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary significantly depending on the substituents. For instance, the basicities of isoxazole and its derivatives have been recorded, and isoxazol-5-ones have been identified as acids comparable in strength to carboxylic acids . The crystal structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in determining the physical properties of these compounds .
Scientific Research Applications
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Pharmaceutical Ingredient
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Liquid Crystal Oligomers and Polymers
- Field : Material Science
- Application : 5-(4-Bromophenyl)isoxazole has been used in the synthesis of new comb-shaped methacrylate oligomers, which are a type of liquid crystal .
- Method of Application : These new thermotropic liquid crystals were synthesized by free radical polymerization of the corresponding monomers .
- Results or Outcomes : These new liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase .
Safety And Hazards
properties
IUPAC Name |
5-(4-bromophenyl)-3-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCVUKKYCZTWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-methylisoxazole |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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